Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate
Description
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate (CAS: 1000342-55-1) is a nitro-substituted pyridinylmalonate derivative. Its molecular formula is C₁₄H₁₈N₂O₇, with a molecular weight of 326.3 g/mol . The compound features a pyridine ring substituted with a methoxy group at position 6 and a nitro group at position 3, coupled with a diethyl malonate ester moiety. It serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and pharmaceutical precursors.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(6-methoxy-3-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-4-21-12(16)10(13(17)22-5-2)11-8(15(18)19)6-7-9(14-11)20-3/h6-7,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPXADGXQCGPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=N1)OC)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192786 | |
| Record name | 1,3-Diethyl 2-(6-methoxy-3-nitro-2-pyridinyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-55-1 | |
| Record name | 1,3-Diethyl 2-(6-methoxy-3-nitro-2-pyridinyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-(6-methoxy-3-nitro-2-pyridinyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate typically involves the reaction of 6-methoxy-3-nitropyridine with diethyl malonate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Scientific Research Applications
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The compound can also act as a substrate for enzymes, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyridinylmalonate Family
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Nitro Position : The 3-nitro group (as in the target compound) enhances electron-withdrawing effects, facilitating nucleophilic aromatic substitution or reduction reactions compared to 5-nitro analogs .
- Ester Groups : Replacing ethyl with bulkier isopropyl esters (e.g., CAS 1820641-61-9) increases steric hindrance, slowing reaction kinetics but improving selectivity in cyclizations .
Functional Group Variations in Malonate Derivatives
Table 2: Derivatives with Non-Pyridinyl Substituents
Key Observations :
- Aromatic vs. Heteroaromatic Cores : Pyridinylmalonates (e.g., target compound) exhibit higher reactivity in metal-catalyzed cross-couplings compared to benzyl analogs due to nitrogen's electron-deficient nature .
- Halogen Substituents : Chloro/fluoro groups (e.g., CAS 190521-88-1) enable Suzuki-Miyaura couplings, whereas nitro groups favor reductions .
Reactivity in Key Reactions :
- Reduction : The 3-nitro group in the target compound is reduced to an amine using Rh/C and hydrazine, enabling cyclization to oxindoles (e.g., tandem reduction-cyclization in Table 1 of ) .
- Cyclization : Compared to di-t-butyl 2-(2-nitrophenyl)malonate (), the pyridinyl analog forms six-membered rings more readily due to nitrogen's directing effects .
Biological Activity
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 312.28 g/mol. The compound features a malonate backbone substituted with a 6-methoxy-3-nitropyridine moiety, which significantly influences its chemical reactivity and biological activity. The presence of the methoxy and nitro groups is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl malonate with 2-chloro-6-methoxy-3-nitropyridine in the presence of sodium hydride as a base in tetrahydrofuran. The reaction yields the desired product after purification steps.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may inhibit enzyme activity or alter protein functions, leading to various biological effects . This compound has been studied for its potential use as an enzyme inhibitor and in receptor binding assays due to its structural similarity to biologically active molecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : It has shown potential in inhibiting HIV-1 integrase, with studies indicating effective inhibition at micromolar concentrations .
- Enzyme Inhibition : Interaction studies suggest that this compound may act as an enzyme inhibitor, which is critical for developing pharmaceuticals targeting specific pathways in diseases.
Case Studies
- HIV Integrase Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against HIV integrase, showcasing the importance of structural modifications in enhancing antiviral activity .
- Enzyme Activity Modulation : In vitro studies on enzyme inhibition revealed that compounds with similar structures could modulate enzyme activity effectively, suggesting a broader application in drug development for conditions requiring enzyme regulation .
Comparison with Similar Compounds
This compound can be compared with several structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl 2-(3-nitropyridin-2-yl)malonate | Lacks methoxy group; different nitro position | |
| Methyl 2-(6-methoxy-pyridin-2-yl)malonate | Methyl instead of ethyl; similar pyridine ring | |
| Ethyl 2-(5-methoxy-pyridin-2-yl)malonate | Different methoxy position; potential variations in activity |
The unique substitution pattern of this compound contributes to its distinct biological activities compared to its analogs .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate, and how do reaction parameters affect yield?
- Methodology : A base-mediated nucleophilic substitution is widely used, where a nitro-substituted pyridine derivative reacts with diethyl malonate. For example, KCO in DMF at 100°C facilitates the displacement of a leaving group (e.g., fluorine) on the pyridine ring by the malonate enolate . Key parameters include stoichiometric ratios (e.g., 2.5 equiv of diethyl malonate), solvent choice (polar aprotic solvents like DMF enhance reactivity), and reaction time (1.5–2 hours for optimal conversion). Post-reaction purification via silica gel chromatography (2–10% EtOAc/hexanes) ensures product isolation with yields >85% .
Q. How is NMR spectroscopy applied to confirm the structural integrity of this compound?
- Methodology : H NMR analysis identifies key features:
- Pyridine ring protons : Aromatic signals at δ 8.05–7.40 ppm (J = 8.7 Hz for para-substituted protons) confirm the nitropyridine scaffold.
- Malonate backbone : A singlet at δ 5.30 ppm corresponds to the central CH group, while ethoxy groups appear as quartets (δ 4.30 ppm) and triplets (δ 1.31 ppm) .
- Methoxy group : A singlet at δ ~3.90 ppm (integration for 3H) confirms the OCH substituent. Discrepancies in splitting patterns or unexpected peaks may indicate impurities or regioisomeric byproducts.
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The compound serves as a versatile precursor for:
- Heterocycle synthesis : The nitro group facilitates reduction to amines, enabling cyclization reactions (e.g., forming spirooxindoles or pyridone derivatives) .
- Nucleophilic substitutions : The electron-deficient pyridine ring allows functionalization at the 2- and 6-positions, such as coupling with aryl halides or alkylation .
- Material science : Derivatives are used in electrochemical C–H functionalization to construct tetrasubstituted furans .
Advanced Questions
Q. How can computational modeling predict regioselectivity in reactions involving the nitro and methoxy substituents?
- Methodology : Density Functional Theory (DFT) calculations assess the electron density and steric effects of substituents. For example:
- Nitro group : Strong electron-withdrawing effects activate the adjacent pyridine position for nucleophilic attack, while steric hindrance from the methoxy group may direct reactivity to the 6-position .
- Transition state analysis : Modeling intermediates in nucleophilic substitutions (e.g., with malonate enolates) identifies energy barriers, guiding solvent and catalyst selection .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- X-ray crystallography : Single-crystal analysis (using SHELXL ) provides unambiguous confirmation of regiochemistry, especially when NMR signals overlap (e.g., distinguishing 3-nitro vs. 5-nitro isomers) .
- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to resolve ambiguities in aromatic coupling patterns or malonate backbone assignments .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks, while fragmentation patterns differentiate isobaric byproducts .
Q. How can reaction conditions be optimized to suppress byproducts in the synthesis?
- Methodology :
- Temperature control : Lowering reaction temperatures (e.g., from 100°C to 80°C) reduces side reactions like over-alkylation or nitro group reduction .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for selective reductions) or Lewis acids (e.g., MgSO) improve regioselectivity .
- In situ monitoring : Techniques like TLC or inline IR spectroscopy detect intermediates, allowing real-time adjustments to reagent addition rates .
Q. What mechanistic insights explain unexpected products, such as pyridone derivatives, in reactions with this compound?
- Methodology :
- Nitro group reduction : Unintended reduction (e.g., via residual moisture or reducing agents) converts nitro to amine, triggering cyclization with the malonate ester to form dihydroquinolines .
- Base-mediated elimination : Strong bases (e.g., NaOEt) may deprotonate the malonate α-carbon, leading to β-ketoester intermediates that undergo intramolecular lactamization .
- Kinetic vs. thermodynamic control : Computational modeling (e.g., using Gaussian) identifies whether byproducts arise from faster-forming intermediates (kinetic) or more stable products (thermodynamic) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
